molecular formula C16H18O2 B11996256 2-Methyl-1,1-diphenylpropane-1,2-diol CAS No. 5344-64-9

2-Methyl-1,1-diphenylpropane-1,2-diol

Katalognummer: B11996256
CAS-Nummer: 5344-64-9
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: NEBPKRZOOBQYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,1-diphenylpropane-1,2-diol is an organic compound with the molecular formula C16H18O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes a methyl group and two phenyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-diphenylpropane-1,2-diol typically involves the reaction of benzophenone with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:

    Grignard Reaction: Benzophenone reacts with isobutylmagnesium bromide in an anhydrous ether solvent to form the Grignard reagent.

    Hydrolysis: The Grignard reagent is then hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,1-diphenylpropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,1-diphenylpropane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,1-diphenylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s overall behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Diphenyl-1,2-propanediol: Similar structure but lacks the methyl group.

    2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a different arrangement of functional groups.

    2,2-Dimethyl-1,3-diphenyl-1,3-propanedione: Has two methyl groups instead of one.

Uniqueness

2-Methyl-1,1-diphenylpropane-1,2-diol is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

5344-64-9

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

2-methyl-1,1-diphenylpropane-1,2-diol

InChI

InChI=1S/C16H18O2/c1-15(2,17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3

InChI-Schlüssel

NEBPKRZOOBQYIN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.